
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
The chemical reactions involving “4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide” are not specified in the retrieved data. Oxazole derivatives, in general, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide” are not specified in the retrieved data. Oxazoles, in general, are stable liquids at room temperature with a boiling point of 69 °C .Scientific Research Applications
Biological Activities of Oxazole Derivatives
Oxazole, a heterocyclic nucleus present in “4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide”, has been found to have a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Role in Medicinal Chemistry
Oxazole is an important moiety in the field of medicinal chemistry . It’s a part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings in oxazole imparts preferential specificities in their biological responses .
Electro-Optic Effects
There’s a study that suggests the potential use of similar compounds in developing high Δ ε of LC mixture, and fast response and blue-light filtering LC device . Although it doesn’t directly mention “4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide”, it provides an insight into the potential electro-optic applications of related compounds.
Antimicrobial Activity
A study on 1,4-disubstituted 1,2,3-triazoles, which are surrogates for the peptide bond, shows chemical as well as biological stability . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme . This could suggest potential antimicrobial applications for “4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide”.
Role in Drug Discovery and Development
Literature suggests that most of the drug discovery and development research associated with allosteric activators of human GK were mainly focused on the substituted benzamide analogues . This could imply potential applications of “4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide” in drug discovery and development.
Mechanism of Action
Target of Action
Oxazole derivatives, which include vu0633066-1, have been reported to interact with a wide range of biological targets due to their heterocyclic nucleus .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Oxazole derivatives have been reported to impact a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-11-17(22-20-13)19-18(21)16-9-7-15(8-10-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVSJFIVAVYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


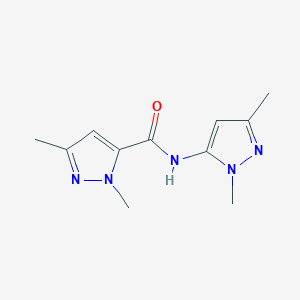
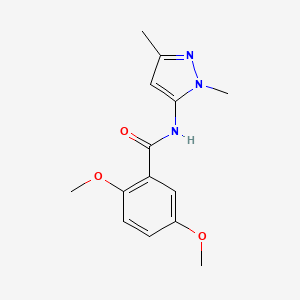
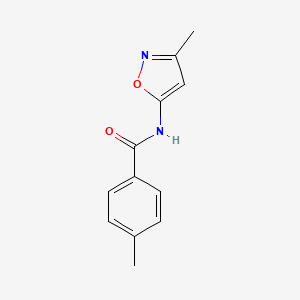
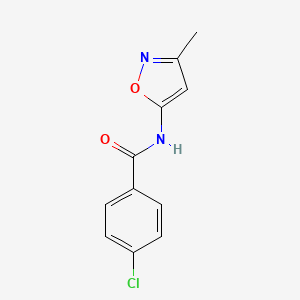
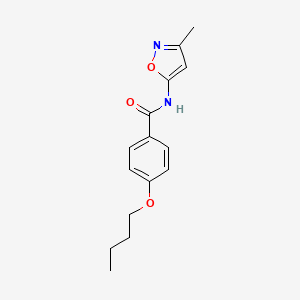
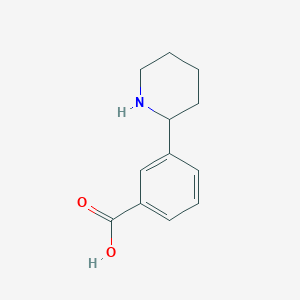

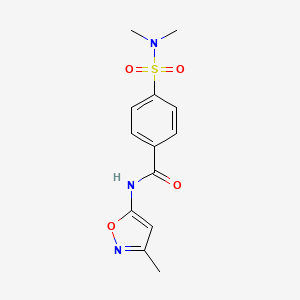

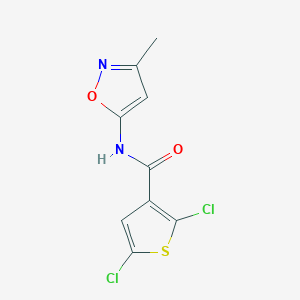
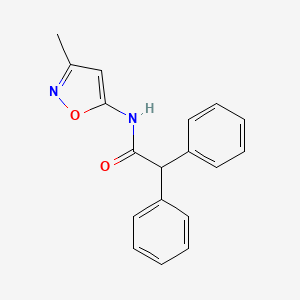

![4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534564.png)